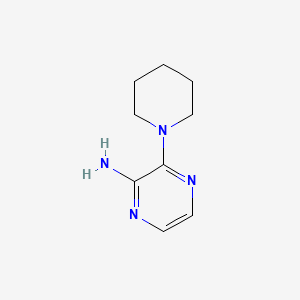

3-(Piperidin-1-yl)pyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

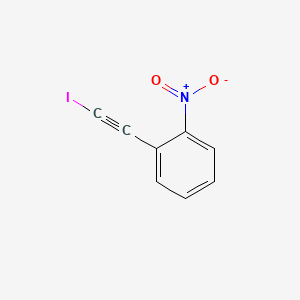

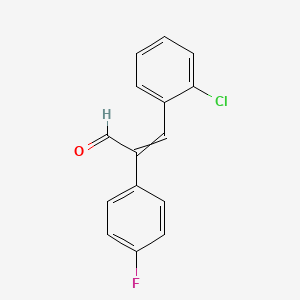

“3-(Piperidin-1-yl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1286273-41-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(1-piperidinyl)-2-pyridinamine .

Molecular Structure Analysis

The InChI code for “3-(Piperidin-1-yl)pyrazin-2-amine” is 1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) . This indicates the presence of a piperidine ring and a pyrazine ring in the molecule.Physical And Chemical Properties Analysis

“3-(Piperidin-1-yl)pyrazin-2-amine” is a powder at room temperature .Applications De Recherche Scientifique

Here is an analysis of potential scientific research applications for “3-(Piperidin-1-yl)pyrazin-2-amine”, based on the information available for similar compounds and the general uses of chemical derivatives in research:

Antiviral Agents

Compounds similar to “3-(Piperidin-1-yl)pyrazin-2-amine” have been explored as broad-spectrum antiviral agents. They are synthesized and assessed using both in vitro and in silico approaches to determine their effectiveness against various viral infections .

Antitubercular Activity

Derivatives of pyrazinamide, a drug used in tuberculosis (TB) therapy, have been designed and synthesized to evaluate their antitubercular activity against Mycobacterium tuberculosis . It’s plausible that “3-(Piperidin-1-yl)pyrazin-2-amine” could be investigated for similar applications.

Kinase Inhibition

Piperidine derivatives have been used as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy . This suggests a potential application in designing cancer therapeutics.

Organic Synthesis

Imidazo[1,2-a]pyrazines, which share a structural similarity with “3-(Piperidin-1-yl)pyrazin-2-amine”, act as versatile scaffolds in organic synthesis and drug development due to their reactivity and biological activity .

Antioxidant Properties

Naturally occurring piperidine-based compounds have shown powerful antioxidant action by hindering or suppressing free radicals . Research into “3-(Piperidin-1-yl)pyrazin-2-amine” could explore its potential as an antioxidant.

Drug Discovery

The piperidine nucleus is a common feature in many drugs, and its derivatives are continually being explored for new therapeutic applications. “3-(Piperidin-1-yl)pyrazin-2-amine” could be part of this ongoing research into novel drug compounds .

Safety and Hazards

Orientations Futures

Piperidine derivatives, including “3-(Piperidin-1-yl)pyrazin-2-amine”, could potentially be used in the development of new drugs due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

3-(Piperidin-1-yl)pyrazin-2-amine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to 3-(Piperidin-1-yl)pyrazin-2-amine, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, the 2-amino-4-(1-piperidine) pyridine derivatives were designed to inhibit ALK and ROS1, which are clinically resistant to Crizotinib .

Biochemical Pathways

Piperidine derivatives are known to regulate several signaling pathways that are fundamental to tumorigenesis .

Pharmacokinetics

has been involved in the research of similar compounds , suggesting that these properties are being studied.

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

3-piperidin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTXVNPYJYRTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670299 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-yl)pyrazin-2-amine | |

CAS RN |

117719-15-0 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)

![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)

![Thiazolo[5,4-d]pyrimidine-2-thiol,5-ethoxy-](/img/structure/B568338.png)